
Homopterocarpin
Übersicht
Beschreibung
Homopterocarpin (C₁₇H₁₆O₄) is an isoflavonoid (pterocarpan subclass) first isolated from Platymiscium gracile Benth. and later identified in several plants, including Pterocarpus erinaceus, Millettia aboensis, and Glycyrrhiza pallidiflora . Its structure features a tetracyclic pterocarpan backbone with methoxy substitutions at C3 and C9 positions (Figure 1). Key biological activities include:
- Antifungal activity: Inhibits Colletotrichum gloeosporioides and C. lindemuthianum (IC₅₀: 35.2–704.0 μM) .
- Hepatoprotection: Reduces acetaminophen-induced liver damage in mice by lowering serum transaminase activity and oxidative stress markers (e.g., malondialdehyde) .
- Neuroprotection: Potent, competitive inhibition of human monoamine oxidase-B (hMAO-B; IC₅₀: 0.98 μM), relevant for Parkinson’s and Alzheimer’s diseases .
- Anticancer activity: Inhibits HepG2 human liver cancer cells, albeit weaker than its analog medicarpin .
Structurally, this compound’s bioactivity is influenced by hydroxyl and methoxy groups, which modulate solubility and target interactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Homopterocarpin kann durch eine asymmetrische Transferhydrierung (ATH) synthetisiert werden. Dieses Verfahren beinhaltet die Umwandlung von Isoflavonen zu Pterocarpanen, zu denen auch this compound gehört . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Katalysators und eines Wasserstoffdonors unter bestimmten Temperatur- und Druckbedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann durch Extraktion aus pflanzlichen Quellen erfolgen. So beinhaltet beispielsweise ein Verfahren zur Extraktion von this compound aus Swainsonia salsula mehrere Schritte: Trocknen und Zerkleinern des Pflanzenmaterials, Durchführung einer Heißrückflussextraktion, Filtration, Ethanolrückgewinnung und Kristallisation . Dieses Verfahren gewährleistet eine hohe Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
Homopterocarpin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihre Eigenschaften zu untersuchen.
Häufige Reagenzien und Bedingungen
Zu den gebräuchlichen Reagenzien, die in den Reaktionen mit this compound verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die spezifischen Bedingungen, wie Temperatur, Druck und Lösungsmittel, hängen von der gewünschten Reaktion und dem Zielprodukt ab.
Wichtige gebildete Produkte
Zu den wichtigsten Produkten, die aus den Reaktionen von this compound gebildet werden, gehören verschiedene Derivate, die unterschiedliche biologische Aktivitäten aufweisen. Beispielsweise kann die Oxidation von this compound zur Bildung von Verbindungen mit verbesserten antioxidativen Eigenschaften führen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Inhibition of Monoamine Oxidase-B
Homopterocarpin has been identified as a potent inhibitor of human monoamine oxidase-B (hMAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters. Research indicates that this compound exhibits an IC50 value of 0.72 µM against hMAO-B, making it a promising candidate for treating neurological disorders, such as Parkinson’s disease. The selectivity index (SI) for this compound was measured at 2.07, indicating its potential effectiveness compared to other compounds .
1.2 Hepatoprotective Effects
Studies have demonstrated that this compound possesses hepatoprotective properties, particularly against acetaminophen-induced liver injury. In experiments involving male albino rats, administration of this compound significantly ameliorated biochemical alterations caused by acetaminophen toxicity, including reductions in liver enzyme levels and oxidative stress markers . The compound's protective effects were attributed to its antioxidant capabilities, enhancing the liver's resilience against oxidative damage .
1.3 Antioxidant Activity
This compound has shown significant antioxidant activity, contributing to its protective effects in various biological systems. It was found to quench intrinsic fluorescence in human serum albumin and aldehyde dehydrogenase, indicating strong interactions that enhance its antioxidant potential . This property is critical for developing therapies aimed at oxidative stress-related conditions.
Synthesis and Organic Chemistry Applications
2.1 Synthesis of Isoflavonoids
This compound is utilized in the asymmetric synthesis of various natural isoflavonoids such as (-)-variabilin and (-)-medicarpin through asymmetric transfer hydrogenation reactions. These synthetic pathways are crucial for producing bioactive compounds with potential pharmaceutical applications.
2.2 Phytoalexins Production
In plant biochemistry, this compound is involved in synthesizing phytoalexins—defensive compounds produced by plants in response to pathogen attacks. The transformation of 2’-hydroxyl-substituted isoflavones into enantiopure pterocarps highlights its role in enhancing plant defense mechanisms.
Case Studies
Wirkmechanismus
Homopterocarpin exerts its effects primarily through the inhibition of human monoamine oxidase-B (hMAO-B). It acts as a competitive reversible inhibitor, binding to the active site of the enzyme and preventing the breakdown of monoamine neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as dopamine, which can help alleviate symptoms of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Medicarpin (C₁₆H₁₄O₄)
Structural Differences : Lacks the C9 methoxy group present in homopterocarpin (Figure 1).
Key Activities :
- Antifungal: Superior to this compound against C. lindemuthianum (100% inhibition at 35.2 μM) due to its phenolic hydroxyl group .
- MAO-B Inhibition : Slightly higher potency (IC₅₀: 0.85 μM) than this compound .
- Anticancer : Stronger cytotoxicity against HepG2 cells (IC₅₀: 12.4 μM vs. This compound’s 18.7 μM) .
Mechanistic Insight: The phenolic hydroxyl group enhances hydrogen bonding with fungal enzymes and MAO-B active sites .
Maackain (C₁₆H₁₂O₅)
Structural Differences : Contains an additional hydroxyl group at C8a.
Key Activities :
- Antioxidant : Highest DPPH radical scavenging activity (IC₅₀: 83 µg/mL) among pterocarpans from Millettia aboensis .
- Antifungal : Moderate activity against C. gloeosporioides (IC₅₀: 120 μM), weaker than this compound .
Pterocarpin (C₁₇H₁₄O₅)
Structural Differences : Features a ketone group at C6 instead of a methoxy group.
Key Activities :
- Antimicrobial : Weak activity against E. coli and S. aureus (MIC > 500 μg/mL) .
- Antioxidant: Less potent than this compound in acetaminophen-induced liver injury models .
Mechanistic Insight : The ketone group reduces membrane permeability, limiting bioavailability .
Functional Comparison: Antifungal Activity
Compound | C. gloeosporioides (IC₅₀, μM) | C. lindemuthianum (IC₅₀, μM) | Key Structural Feature |
---|---|---|---|
This compound | 71.0 | 67.0 | C3, C9 methoxy |
Medicarpin | 85.5 | 100.0 | Phenolic hydroxyl |
Compound 8* | 63.2 | 69.4 | C2’ hydroxyl + thioether |
Maackain | 120.0 | N/A | C8a hydroxyl |
*Compound 8: this compound derivative with improved solubility and activity .
Key Trends :
- Nitration (e.g., derivatives 2–4) reduces antifungal activity due to steric hindrance .
- Thioether derivatives (e.g., compound 8) enhance solubility and target binding .
Functional Comparison: Enzyme Inhibition
Compound | hMAO-B (IC₅₀, μM) | CYP2C19 Inhibition (IC₅₀, μM) |
---|---|---|
This compound | 0.98 | >100 |
Medicarpin | 0.85 | >100 |
BChE-IN-33* | N/A | 14.78 |
*BChE-IN-33: A synthetic analog with dual cholinesterase and antioxidant activity .
Mechanistic Insight : this compound and medicarpin bind reversibly to MAO-B’s flavin adenine dinucleotide (FAD) pocket, while their methoxy/hydroxyl groups stabilize interactions .
Biologische Aktivität
Homopterocarpin, a member of the isoflavonoid class of compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes multiple methoxy groups that contribute to its biological activity. Its molecular formula is , and it is often isolated from various plant sources, notably Pterocarpus erinaceus and Canavalia lineata.
1. Inhibitory Effects on Monoamine Oxidase (MAO)
This compound has been identified as a potent inhibitor of human monoamine oxidase B (hMAO-B), with an IC50 value of 0.72 µM, indicating significant potential for treating neurological disorders. It exhibits a selectivity index (SI) of 2.07, suggesting that while it is less selective than some other compounds, it still holds promise as a therapeutic agent for conditions like depression and Parkinson's disease .
Table 1: MAO Inhibition Potency of this compound Compared to Other Compounds
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.72 | 2.07 |
Medicarpin | 0.45 | 44.2 |
Prunetin | 2.49 | - |
2. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity has been linked to potential hepatoprotective effects, making it a candidate for liver health applications .
3. Anticancer Properties
This compound has shown promising results in various cancer models. Studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
4. Antimicrobial and Antiparasitic Activities
Recent studies have highlighted the antimicrobial properties of this compound against several pathogens, including Plasmodium species responsible for malaria. It demonstrated significant antiplasmodial activity, suggesting its potential use in treating malaria . Additionally, it has been shown to possess antifungal properties against anthracnose-causing species .
Case Studies
- Neuroprotective Effects : In a study involving scopolamine-induced memory impairment in mice, this compound administration led to improved memory recovery and demonstrated neuroprotective effects against oxidative damage in cerebral microvascular endothelial cells .
- Hepatoprotective Study : In vitro assays indicated that this compound could protect liver cells from damage induced by toxic agents, reinforcing its role as a hepatoprotective agent .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins such as hMAO-A and hMAO-B. The compound exhibited favorable binding interactions with these enzymes, further supporting its role as an effective inhibitor .
Table 2: Binding Affinity of this compound with Target Proteins
Target Protein | Binding Affinity (kcal/mol) |
---|---|
hMAO-A | -7.7 |
hMAO-B | -7.9 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity and structural integrity of Homopterocarpin in experimental settings?
this compound purity is typically assessed using high-performance liquid chromatography (HPLC) with a threshold of ≥98% . For structural confirmation, spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. These methods should adhere to standardized protocols for reproducibility, including solvent system calibration and reference compound comparisons .
Q. What storage conditions are optimal for maintaining this compound stability during long-term studies?
this compound should be stored at 2–8°C in a dry, sealed environment to prevent degradation. Stability studies recommend periodic purity checks via HPLC, especially after prolonged storage, to ensure compound integrity .
Q. How can researchers validate the antioxidant activity of this compound in vitro?
Standard assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. For example, IC50 values for antioxidant activity should be calculated using dose-response curves with positive controls (e.g., ascorbic acid) and triplicate measurements to ensure statistical robustness .
Advanced Research Questions
Q. How should experimental designs address contradictions in reported IC50 values for this compound’s enzyme inhibition (e.g., BChE, CYP isoforms)?
Discrepancies in IC50 values may arise from assay conditions (e.g., pH, temperature), enzyme source variability, or solvent interference. To mitigate this, researchers should:
- Standardize assay protocols across replicates.
- Include internal controls (e.g., known inhibitors like tacrine for BChE).
- Validate results using orthogonal methods (e.g., kinetic assays vs. fluorometric readouts) .
Q. What methodological considerations are critical for evaluating this compound’s gastroprotective effects in vivo?
The indomethacin-induced gastric ulcer model is widely used. Key steps include:
- Pre-treatment with this compound at varying doses (e.g., 10–100 mg/kg).
- Measurement of oxidative stress markers (e.g., malondialdehyde, glutathione levels).
- Histopathological analysis of gastric tissue to assess mucosal damage.
- Inclusion of control groups (positive: omeprazole; negative: vehicle-only) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Document reaction conditions (e.g., temperature, catalysts) in detail.
- Characterize derivatives using hyphenated techniques (e.g., LC-MS/MS).
- Validate biological activity through multiple assays (e.g., antioxidant and anti-inflammatory tests) to confirm mechanistic consistency .
Q. What strategies are effective for resolving conflicting data on this compound’s stability under varying pH conditions?
- Conduct accelerated stability studies using buffers across a pH range (2–9).
- Monitor degradation products via HPLC-MS and compare with stability-indicating assays.
- Cross-reference findings with computational models (e.g., molecular dynamics simulations of pH-sensitive functional groups) .
Q. Methodological Frameworks
Q. How to formulate a research question for studying this compound’s dual role in antioxidant and pro-apoptotic pathways?
Use the PICOT framework:
- P opulation: Cancer cell lines (e.g., HeLa, MCF-7).
- I ntervention: this compound treatment at IC50 concentrations.
- C omparison: Untreated cells vs. cells treated with standard antioxidants (e.g., N-acetylcysteine).
- O utcome: Measurement of ROS levels and caspase-3 activation.
- T ime: 24–72-hour exposure periods .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in preclinical models?
- Nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Survival analysis (Kaplan-Meier) for longitudinal toxicity studies .
Q. Data Presentation and Ethics
Q. How to present conflicting this compound bioactivity data in publications while maintaining academic rigor?
- Use tables to juxtapose divergent results (e.g., IC50 values across studies) with annotations on methodological differences.
- Discuss potential confounders (e.g., cell line heterogeneity, batch-to-batch compound variability).
- Provide raw data in supplementary materials for independent verification .
Q. What ethical guidelines apply when using animal models to study this compound toxicity?
- Adhere to institutional animal care protocols (e.g., IACUC approval).
- Minimize sample size via power analysis.
- Report humane endpoints (e.g., tumor size thresholds) in compliance with ARRIVE guidelines .
Eigenschaften
IUPAC Name |
(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIGLKLCFOWDN-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976040 | |
Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-91-7 | |
Record name | 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.